molecular formula C20H24N2O5S B2937718 N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 749893-82-1

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2937718
CAS RN: 749893-82-1
M. Wt: 404.48
InChI Key: SCJVBOFGCNPALT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its ability to selectively damage noradrenergic neurons.

Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives, such as N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide , are crucial in the synthesis of various pharmaceuticals . The piperidine moiety is a common feature in many drugs due to its ability to interact with biological targets. This compound can serve as a building block for designing new drugs with potential therapeutic applications.

Biological Activity Enhancement

The presence of the piperidine ring in medicinal compounds often contributes to enhanced biological activity . This enhancement can be attributed to the basic nitrogen atom in the piperidine ring, which can form salts and engage in hydrogen bonding, thus improving the interaction with biological receptors.

Pharmacokinetic Property Modulation

Modifying the pharmacokinetic properties of drugs is essential for optimizing their absorption, distribution, metabolism, and excretion (ADME). The sulfonylbenzamide group in the compound can be modified to alter its lipophilicity, which in turn can affect the drug’s bioavailability and half-life .

Proton Pump Inhibition

Compounds containing benzamide derivatives have been shown to act as proton pump inhibitors . They can accumulate in parietal cells and bind directly to the enzyme responsible for gastric acid secretion, leading to inhibition. This application is particularly relevant in the treatment of conditions like gastroesophageal reflux disease (GERD).

Antimicrobial Activity

Benzamide derivatives also exhibit antibacterial activity by inhibiting bacterial nucleic acid and protein synthesis . This property can be harnessed to develop new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal and Antiparasitic Effects

The structural features of benzamide derivatives contribute to their antifungal activity by disrupting microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths . This makes them candidates for developing treatments against fungal infections and parasitic diseases.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-18-11-8-16(14-19(18)27-2)21-20(23)15-6-9-17(10-7-15)28(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJVBOFGCNPALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332426
Record name N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide

CAS RN

749893-82-1
Record name N-(3,4-dimethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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